

Physical and chemical properties of (4-(2-Nitrophenoxy)phenyl)boronic acid

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Compound of Interest

Compound Name: (4-(2-Nitrophenoxy)phenyl)boronic acid

Cat. No.: B1386753

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An In-depth Technical Guide to **(4-(2-Nitrophenoxy)phenyl)boronic acid**

Abstract

(4-(2-Nitrophenoxy)phenyl)boronic acid is a bifunctional organic molecule that is gaining traction as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a reactive boronic acid moiety and an electronically distinct nitrophenoxy group, offers unique opportunities for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of the compound's core properties, synthesis, reactivity, and applications. We present validated experimental protocols, quantitative data, and expert insights into its handling and characterization, aiming to equip researchers, chemists, and drug development professionals with the foundational knowledge required to effectively utilize this valuable reagent in their work.

Introduction: A Molecule of Strategic Importance

The field of organic synthesis has been profoundly impacted by the advent of organoboron chemistry, particularly the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Boronic acids, as key players in this transformation, are indispensable tools for forging carbon-carbon bonds. Within this class, **(4-(2-Nitrophenoxy)phenyl)boronic acid** emerges as a compound of particular interest.

The molecule's strategic value lies in its duality. The boronic acid group serves as a reliable handle for cross-coupling reactions, while the 2-nitrophenoxy substituent provides a site for further functionalization (e.g., reduction of the nitro group to an amine) and modulates the electronic properties of the entire scaffold. This inherent functionality makes it a powerful precursor for creating libraries of novel compounds, particularly in the search for new therapeutic agents where structural diversity is paramount.^{[1][2]} This guide aims to consolidate the available technical information and provide a practical framework for its application.

Physicochemical and Structural Data

A precise understanding of a compound's physical properties is fundamental to its application in a laboratory setting, influencing everything from solvent selection to purification strategy.

Property	Data	Reference
IUPAC Name	(4-(2-Nitrophenoxy)phenyl)boronic acid	
CAS Number	957062-62-3	[3]
Molecular Formula	C ₁₂ H ₁₀ BNO ₅	[4]
Molecular Weight	259.03 g/mol	
Appearance	Light yellow to off-white solid/powder	General Supplier Data
Melting Point	Data not consistently available; boronic acids often decompose upon heating.	
Solubility	Soluble in organic solvents like Methanol, DMSO, DMF; sparingly soluble in water.	General Chemical Knowledge

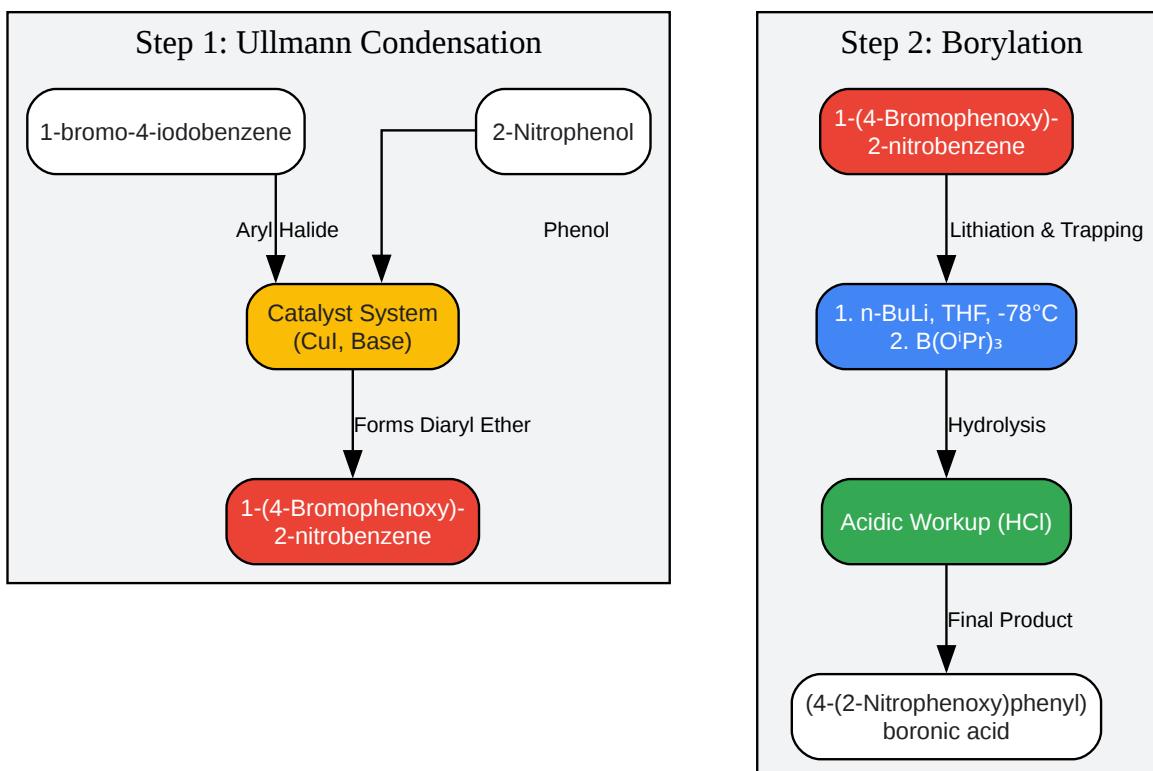
Synthesis and Purification: A Validated Protocol

The synthesis of **(4-(2-Nitrophenoxy)phenyl)boronic acid** is a multi-step process that requires careful control of reaction conditions. The following protocol is a robust and

reproducible method based on established organometallic and etherification chemistries.

Synthetic Workflow Overview

The logical pathway involves first constructing the diaryl ether backbone via an Ullmann condensation, followed by a lithium-halogen exchange and subsequent borylation to install the boronic acid functionality.



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Caption: Synthetic pathway for **(4-(2-Nitrophenoxy)phenyl)boronic acid**.

Detailed Experimental Methodology

Expertise & Rationale: This protocol employs a lithium-halogen exchange on the aryl bromide, which is significantly faster than exchange with the iodo- or chloro-analogs at low temperatures,

providing high regioselectivity. The use of triisopropyl borate is standard, as its steric bulk minimizes the formation of undesirable borate complexes.[\[5\]](#)

Step 1: Synthesis of 1-(4-Bromophenoxy)-2-nitrobenzene

- In an oven-dried flask under an inert atmosphere (N₂ or Ar), combine 2-nitrophenol (1.0 eq), 1-bromo-4-iodobenzene (1.1 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq) in anhydrous Dimethylformamide (DMF).
- Heat the reaction mixture to 120 °C and stir vigorously for 16-24 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).
- After cooling to room temperature, pour the mixture into water and extract with ethyl acetate (3x volumes).
- Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the pure diaryl ether.

Step 2: Synthesis of **(4-(2-Nitrophenoxy)phenyl)boronic acid**

- Dissolve the purified 1-(4-bromophenoxy)-2-nitrobenzene (1.0 eq) in anhydrous Tetrahydrofuran (THF) in an oven-dried, three-neck flask under an inert atmosphere.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir for 1 hour at -78 °C.
- Slowly add triisopropyl borate (1.2 eq) dropwise. A white precipitate may form.
- Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.
- Quench the reaction by carefully adding 1 M HCl solution at 0 °C until the pH is acidic (~pH 2).

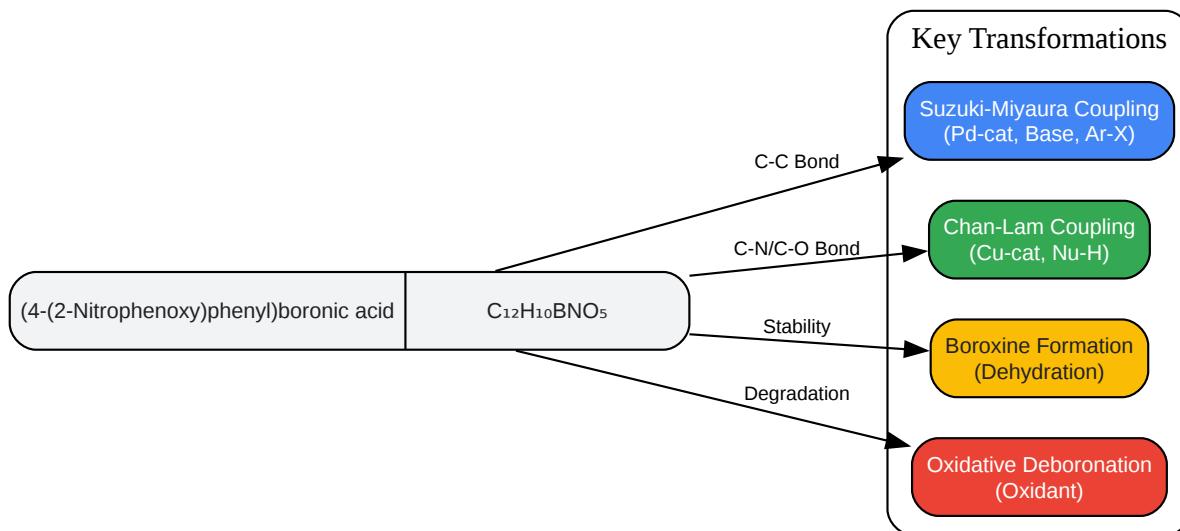
- Stir vigorously for 1 hour to ensure complete hydrolysis of the borate ester.
- Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 , and concentrate.
- Purify the final product by recrystallization from an ethanol/water mixture or by trituration with hexanes to afford a pure solid.[6]

Chemical Reactivity and Stability

The utility of this molecule is defined by its reactive centers. Understanding their behavior is key to designing successful subsequent reactions.

- Suzuki-Miyaura Cross-Coupling: The boronic acid is an excellent substrate for Pd-catalyzed coupling with aryl/vinyl halides or triflates to form biaryl structures. This is its most common application.
- Chan-Evans-Lam Coupling: It can undergo copper-catalyzed coupling with amines, amides, or alcohols to form C-N or C-O bonds.
- Boroxine Formation: A critical stability consideration. Like most boronic acids, it exists in equilibrium with its cyclic trimeric anhydride, the boroxine, especially when stored as a solid or in non-aqueous solutions.[5] This is a reversible dehydration process.
- Oxidative Instability: Boronic acids can be susceptible to oxidation, which can lead to deboronation (replacement of the $\text{B}(\text{OH})_2$ group with a hydrogen).[7]

Reactivity Map



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Caption: Major reaction pathways and stability considerations.

Analytical Characterization

Confirming the identity and purity of the synthesized material is a non-negotiable step.

- ^1H NMR Spectroscopy: The proton NMR spectrum should show distinct aromatic signals for the two different phenyl rings. The integration of these signals should correspond to the expected number of protons.
- ^{13}C NMR Spectroscopy: Will confirm the presence of 12 distinct carbon environments in the molecule.
- ^{11}B NMR Spectroscopy: A powerful tool for boron-containing compounds. A single broad peak between 20-30 ppm is characteristic of a trigonal planar boronic acid.
- High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecule, confirming its elemental composition.

- Infrared (IR) Spectroscopy: Will show characteristic stretches for the O-H group of the boronic acid ($\sim 3300 \text{ cm}^{-1}$), the B-O bond ($\sim 1350 \text{ cm}^{-1}$), and the asymmetric and symmetric stretches of the nitro group (~ 1520 and $\sim 1340 \text{ cm}^{-1}$).

Applications in Research and Development

The unique substitution pattern of this compound makes it a valuable intermediate.

- Drug Discovery: Boronic acids are recognized as important pharmacophores, with several FDA-approved drugs containing this moiety (e.g., Bortezomib).^[8] This compound serves as a scaffold to build potential kinase inhibitors, protease inhibitors, or other targeted therapies. The nitro group can be readily reduced to an amine, providing a vector for further diversification via amidation or other amine-based chemistries.
- Potential Genotoxic Impurity (PGI) Control: In drug manufacturing, unreacted boronic acids can be considered potentially genotoxic impurities that must be carefully controlled.^[9] Understanding their properties is crucial for developing effective purification strategies for the final Active Pharmaceutical Ingredient (API).
- Materials Science: The rigid, aromatic structure can be incorporated into polymers or covalent organic frameworks (COFs) for applications in electronics or sensing.

Safe Handling and Storage

Proper handling and storage are essential for user safety and maintaining the compound's integrity.

- Personal Protective Equipment (PPE): Always handle in a fume hood while wearing safety goggles, a lab coat, and appropriate chemical-resistant gloves.^[10]
- Handling: Avoid creating dust. Boronic acids are often fine powders and can be easily inhaled.^[10]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. To minimize boroxine formation and degradation from moisture, it is best stored under an inert atmosphere (e.g., in a desiccator with desiccant or in a glovebox).^{[10][11]}

- Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.
[\[10\]](#)

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